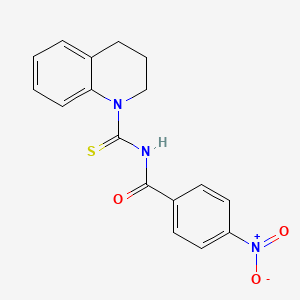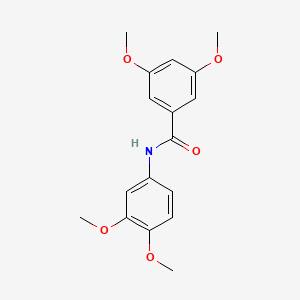
(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of organic compounds known for their complex synthesis processes, intricate molecular structures, and diverse chemical properties. Research in this field often focuses on synthesizing novel compounds and analyzing their potential applications in various industries, excluding drug use and dosage-related studies.
Synthesis Analysis
Research by Huang et al. (2021) on boric acid ester intermediates with benzene rings involves a three-step substitution reaction, highlighting a common approach in synthesizing complex organic compounds with specific functional groups (Huang et al., 2021).
Molecular Structure Analysis
The structural confirmation of similar compounds is often achieved through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The use of density functional theory (DFT) for molecular structure calculation is a critical step in confirming the experimental data and understanding the electronic structure of these compounds (Huang et al., 2021).
Chemical Reactions and Properties
Fan et al. (2017) describe a novel procedure for synthesizing α,α'-diaryl ketone derivatives, emphasizing the versatility and efficiency of photoinduced rearrangement reactions in producing complex organic molecules (Fan et al., 2017).
Physical Properties Analysis
The study of physical properties often involves conformational and crystallographic analyses through single-crystal X-ray diffraction, further supported by DFT studies to explore molecular electrostatic potential and frontier molecular orbitals, as seen in the work by Huang et al. (2021) (Huang et al., 2021).
Eigenschaften
IUPAC Name |
(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-12-10-15-16(20-9-8-19-15)11-14(12)17(18)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSWVGEQHOKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=O)C3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5955716 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650960.png)


![8-(3-pyridin-3-ylpropyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650981.png)



![rel-(4aS,8aS)-2-[(4'-propyl-4-biphenylyl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5651002.png)
![3-benzyl-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5651007.png)
![4-fluoro-3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5651015.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5651037.png)

![methyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5651064.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5651068.png)